molecular formula C24H50Cl4N4O17 B597906 Chitosan Tetramer CAS No. 117399-50-5

Chitosan Tetramer

Cat. No.: B597906
CAS No.: 117399-50-5
M. Wt: 808.475
InChI Key: FYACONDITADORN-MNBTVNAMSA-N
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Description

Chitosan tetramer is a partially deacetylated derivative of chitin, a natural polysaccharide found in the exoskeletons of crustaceans, insects, and fungi. This compound consists of four glucosamine units, making it an oligomer of chitosan. Due to its unique properties, such as biocompatibility, biodegradability, and non-toxicity, this compound has garnered significant interest in various scientific and industrial fields .

Scientific Research Applications

Chitosan tetramer has a wide range of applications in various scientific fields:

Mechanism of Action

Target of Action

Chitosan Tetramer, a derivative of chitosan, interacts with various biomolecules such as proteins, nucleic acids, and phospholipids . It is particularly suited for specific interactions with part anionic, part hydrophobic target biomolecules . The mono-acetylated this compound carrying its acetyl group at the non-reducing end unit has the highest priming activity .

Mode of Action

This compound exhibits a dose-dependent growth-inhibitory effect . It permeabilizes the cell membrane to small cellular components, coupled with a significant membrane depolarization . It is speculated that the binding of chitosan to teichoic acids, coupled with a potential extraction of membrane lipids (predominantly lipoteichoic acid), results in a sequence of events, ultimately leading to bacterial death .

Biochemical Pathways

This compound affects biochemical pathways linked to energy metabolism, which play a role in the development, persistence, and resistance of tumors to treatment . It is involved in the induction and/or upregulation of genes related to development, vegetative growth, and carbon and nitrogen metabolism .

Pharmacokinetics

These properties have a fundamental effect on the biological and technological performance of the polymer . It is soluble in dilute acids, which enhances its usability in various applications .

Result of Action

This compound permeabilizes the high-fluidity plasma membrane and increases the production of intracellular oxygen species (ROS) . It also has neuroprotective properties, including anti-neuroinflammatory activity, suppression of β-amyloid and acetylcholinesterase formation, and anti-apoptosis effects .

Action Environment

The antimicrobial activity of this compound is influenced by several factors . Its interaction with cells is affected by the environment, including pH levels . It is also compatible with mammalian cell lines as well as with biocontrol fungi (BCF). BCF resistant to chitosan have low-fluidity membranes and high glucan/chitin ratios in their cell walls .

Future Directions

Chitosan and its derivatives, including Chitosan Tetramer, have immense potential for future research. They are being explored for their potential applications in various fields such as biomedical applications, environmental protection, and more . The goal of chitosan-based biomaterials research will continue to be the modification of chitosan that produces significant derivatives with better qualities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chitosan tetramer can be synthesized through the partial deacetylation of chitin using chitin deacetylases. This enzymatic process involves the selective removal of acetyl groups from chitin to produce chitosan oligomers with a defined degree of polymerization and acetylation . The reaction conditions typically include:

  • Temperature: 37°C
  • pH: Slightly acidic (pH 6.3)
  • Enzymes: Bacterial, fungal, or viral chitin deacetylases

Industrial Production Methods: Industrial production of this compound involves the extraction of chitin from crustacean shells, followed by chemical or enzymatic deacetylation. The process includes:

Chemical Reactions Analysis

Types of Reactions: Chitosan tetramer undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, aqueous or alcoholic medium.

    Substitution: Acyl chlorides or alkyl halides, basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique combination of biocompatibility, biodegradability, and antimicrobial properties makes it particularly suitable for biomedical applications. Its defined degree of polymerization and acetylation allows for precise control over its biological activities, setting it apart from other chitosan derivatives and biopolymers .

Properties

IUPAC Name

(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46N4O17.4ClH/c25-9-15(35)18(6(2-30)39-21(9)38)43-23-11(27)17(37)20(8(4-32)41-23)45-24-12(28)16(36)19(7(3-31)42-24)44-22-10(26)14(34)13(33)5(1-29)40-22;;;;/h5-24,29-38H,1-4,25-28H2;4*1H/t5?,6?,7?,8?,9-,10-,11-,12-,13+,14?,15?,16?,17?,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYACONDITADORN-MNBTVNAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O[C@@H]4C(O[C@H]([C@H](C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50Cl4N4O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743981
Record name 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

808.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117399-50-5
Record name 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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